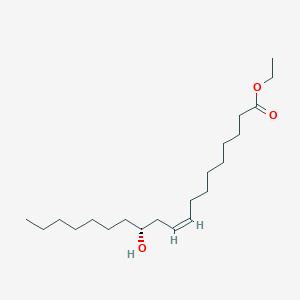

Ethyl ricinoleate

説明

BenchChem offers high-quality Ethyl ricinoleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl ricinoleate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl (Z,12R)-12-hydroxynonadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-3-5-6-11-14-17-20(22)18-15-12-9-7-8-10-13-16-19-21(23)24-4-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROAAHQIMWGKN-NLBZTSMMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC=CCCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl Ricinoleate: Physicochemical Profiling & Tribological Mechanisms for Next-Gen Biolubricants

Introduction: The Shift to Hydroxyl-Functionalized Esters

The lubricant industry is undergoing a paradigm shift from mineral-based basestocks to biodegradable esters. Within this class, Ethyl Ricinoleate (ER) —derived from castor oil (Ricinus communis)—occupies a unique niche. Unlike generic fatty acid ethyl esters (FAEEs) derived from soybean or rapeseed oil, ER possesses a critical structural anomaly: a hydroxyl functional group at the C12 position.

This "hydroxyl hook" fundamentally alters its physicochemical behavior, creating a molecule that naturally adsorbs to metal surfaces (enhancing lubricity) while challenging traditional stability models. This guide provides a rigorous technical analysis of ER, moving beyond basic characterization to the mechanistic causality of its performance.

Molecular Architecture & Mechanism

The efficacy of ethyl ricinoleate as a biolubricant is dictated by its specific molecular geometry.

-

The Hydroxyl Group (C12): This is the functional differentiator. It facilitates hydrogen bonding, increasing viscosity relative to non-hydroxylated esters (like ethyl oleate) and providing a polarity anchor for boundary lubrication.

-

The Double Bond (C9=C10): A cis-configuration unsaturation that prevents tight crystalline packing, thereby lowering the pour point. However, this is also the site of oxidative vulnerability (allylic protons).

DOT Diagram: Structure-Property Relationship

The following diagram illustrates how specific structural features of ER translate to macroscopic lubricant properties.

Figure 1: Mechanistic mapping of Ethyl Ricinoleate’s structural motifs to key tribological and physical properties.

Synthesis Protocol: Base-Catalyzed Transesterification

While acid catalysis is possible, base-catalyzed transesterification is the industrial standard due to faster kinetics. The following protocol is designed for high-purity yield, minimizing soap formation which is a common risk when using alkaline catalysts with castor oil.

Reagents & Stoichiometry

-

Feedstock: Castor Oil (Refined, Acid Value < 1.0 mg KOH/g).

-

Alcohol: Ethanol (Anhydrous, >99.5%).

-

Catalyst: Potassium Hydroxide (KOH) or Sodium Ethoxide (EtONa).

-

Molar Ratio: 1:6 (Oil:Ethanol) is recommended to drive the reversible equilibrium toward the product.

Step-by-Step Workflow

-

Pre-treatment: Heat Castor Oil to 110°C under vacuum to remove trace moisture (critical to prevent saponification).

-

Reaction: Cool oil to 60°C. Add Ethanol/Catalyst solution (1% w/w catalyst based on oil).

-

Agitation: Maintain vigorous stirring at 60-65°C (below ethanol boiling point) for 90 minutes.

-

Separation: Transfer to a separating funnel. Allow settling for >4 hours. Glycerol (heavy phase) settles at the bottom.

-

Purification: Wash the ester layer with warm distilled water (50°C) until neutral pH is achieved. Dry under vacuum.

Figure 2: Optimized synthesis workflow for Ethyl Ricinoleate production.

Physicochemical Characterization

The following data represents the baseline properties for Ethyl Ricinoleate. Researchers should note that viscosity values are significantly lower than the parent castor oil (~250 cSt at 40°C) due to the cleavage of the triglyceride backbone, yet higher than oleate esters due to the hydroxyl group.

Table 1: Core Physicochemical Properties

| Property | Value | Test Method | Significance |

| Kinematic Viscosity @ 40°C | 20 – 25 cSt | ASTM D445 | Ideal for light-load hydraulic or spindle applications. |

| Kinematic Viscosity @ 100°C | 4 – 6 cSt | ASTM D445 | Maintains film thickness at operating temps. |

| Viscosity Index (VI) | > 120 | ASTM D2270 | Excellent thermal stability compared to mineral oils. |

| Pour Point | -15.7°C | ASTM D97 | Adequate for temperate climates; additives needed for arctic use [1]. |

| Flash Point | ~159°C | ASTM D93 | Safe for most industrial applications; lower than neat castor oil. |

| Density @ 15°C | 0.917 – 0.920 g/cm³ | ASTM D4052 | Standard density for functionalized esters. |

| Acid Value | < 0.5 mg KOH/g | ASTM D664 | Indicator of reaction completeness and purity. |

Note: Viscosity values are estimates based on comparative data between Methyl Ricinoleate (~15-20 cSt) and Castor Oil, adjusted for the ethyl ester chain length [2].

Tribological Performance

Ethyl Ricinoleate exhibits superior lubricity in the boundary lubrication regime compared to non-polar mineral oils.

Mechanism: The Monolayer Effect

In boundary lubrication, the metal surface is protected not by a hydrodynamic fluid wedge, but by a molecular film. The hydroxyl group of ER acts as a polar head, adsorbing onto the metallic surface (Fe). The non-polar hydrocarbon tail extends outwards, creating a "brush" that prevents metal-to-metal contact.

-

Coefficient of Friction (COF): Typically ranges from 0.06 to 0.08 in four-ball wear tests, significantly lower than mineral base stocks (0.10 - 0.12).

-

Wear Scar Diameter (WSD): Reduced by ~20-30% compared to standard diesel or mineral oil baselines due to the formation of this protective ester film [3].

Critical Challenge: Oxidative Stability

The "Achilles Heel" of Ethyl Ricinoleate is its oxidative stability. The bis-allylic protons (though fewer than in linoleic acid) and the proximity of the hydroxyl group can facilitate free radical propagation.

-

Induction Time: Pure ER has a relatively short induction time in Rancimat tests compared to saturated esters.

-

Mitigation:

-

Antioxidants: Addition of TBHQ (tert-butylhydroquinone) or phenolic antioxidants is mandatory for long-term storage or high-temp use.

-

Chemical Modification: Acetylation of the hydroxyl group (producing Ethyl Acetyl Ricinoleate) can improve thermal stability but may slightly reduce biodegradability and lubricity [4].

-

References

-

Synthesis and Physical Properties of Potential Biolubricants based on Ricinoleic Acid. (2010). Journal of the American Oil Chemists' Society. Available at: [Link]

-

Viscosity of methyl ricinoleate. (2011). ResearchGate.[1] Available at: [Link]

-

Tribological characteristics of some environmentally friendly lubricant. (2014). Tribology in Industry. Available at: [Link]

-

Oxidative Stability of Acylated and Hydrogenated Ricinoleates. (2019). Journal of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl Ricinoleate at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ricinoleate, an ester derived from castor oil, is a versatile compound with applications spanning the pharmaceutical, cosmetic, and manufacturing industries.[1][2][3] Its utility in formulations often exposes it to elevated temperatures during processing, sterilization, or storage, making a thorough understanding of its thermodynamic stability paramount. This guide provides a comprehensive technical overview of the high-temperature behavior of ethyl ricinoleate, delving into its decomposition pathways, the kinetics of these reactions, and the analytical methodologies employed to characterize its thermal stability. By synthesizing fundamental principles with practical experimental insights, this document aims to equip researchers and professionals with the knowledge to predict and control the thermal degradation of ethyl ricinoleate, ensuring product quality, safety, and efficacy.

Introduction: The Significance of Ethyl Ricinoleate and Its Thermal Behavior

Ethyl ricinoleate, the ethyl ester of ricinoleic acid, is a bio-based oleochemical prized for its unique chemical structure.[3][4] The presence of a hydroxyl group and a double bond within its long aliphatic chain imparts valuable properties, including its use as an emollient, emulsifier, and plasticizer.[1][2] In the pharmaceutical realm, it finds application as a solubilizing agent and a component in drug delivery systems.[1]

However, the very features that make ethyl ricinoleate functionally advantageous also render it susceptible to thermal degradation. At elevated temperatures, this ester can undergo a series of complex chemical reactions, leading to the formation of a variety of byproducts. These degradation products can compromise the performance, safety, and regulatory compliance of the final formulation. Therefore, a robust understanding of its thermodynamic stability is not merely an academic exercise but a critical aspect of product development and quality control.

This guide will explore the fundamental principles governing the high-temperature chemistry of ethyl ricinoleate, detail the experimental techniques used to probe its stability, and provide insights into the interpretation of the resulting data.

Theoretical Framework: Understanding Ester Pyrolysis

The thermal decomposition of esters in the absence of oxygen is known as pyrolysis.[5][6] For esters containing a β-hydrogen atom, a common pathway is an Ei (elimination, intramolecular) reaction, which proceeds through a cyclic transition state.[7][8] This syn-elimination results in the formation of a carboxylic acid and an alkene.[7][8]

In the case of ethyl ricinoleate, the pyrolysis can be more complex due to the presence of the hydroxyl group. The primary pyrolysis reaction is expected to involve the cleavage of the C11-C12 bond, leading to the formation of undecylenic acid methyl ester (UAME) and heptanal (HEP) in the case of methyl ricinoleate.[9][10] Studies on methyl ricinoleate have shown that fast pyrolysis favors the production of these two key products.[9][10]

The thermal degradation of ricinoleates can also be influenced by the presence of catalysts and the reaction conditions. For instance, heating an alkali salt of ricinoleic acid in the presence of excess alkali can yield sebacic acid and oxydecanoic acid.[11] It has been observed that increasing the dwell time at high temperatures can lead to the destruction of the desired reaction products, highlighting the importance of rapid heating and cooling.[12]

Experimental Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is necessary to fully characterize the thermodynamic stability of ethyl ricinoleate. The following techniques provide complementary information on its decomposition profile, kinetics, and degradation products.

Thermogravimetric Analysis (TGA)

Principle: TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15] It provides information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.[13]

Experimental Protocol: TGA of Ethyl Ricinoleate

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl ricinoleate into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study pyrolysis, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 50% mass loss occurs (T50).

-

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the effects of thermal degradation (pyrolysis) from oxidative degradation. A constant heating rate allows for the determination of kinetic parameters.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17][18] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[16][19]

Experimental Protocol: DSC of Ethyl Ricinoleate

-

Instrument Preparation: Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of ethyl ricinoleate into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Endothermic peaks may correspond to melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition reactions.

-

Integrate the area under the peaks to determine the enthalpy of the transitions.

-

Causality Behind Experimental Choices: Hermetically sealed pans are used to prevent the loss of volatile decomposition products, which would affect the heat flow measurement. The choice of heating rate can influence the resolution and position of thermal events.[17]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.[20][21][22] A small amount of the sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting pyrolysis products (pyrolyzates) are separated by gas chromatography and identified by mass spectrometry.[20][23]

Experimental Protocol: Py-GC-MS of Ethyl Ricinoleate

-

Instrument Preparation: Ensure the pyrolyzer, GC, and MS systems are properly tuned and calibrated.

-

Sample Preparation: Place a small, accurately weighed amount of ethyl ricinoleate (typically in the microgram range) into a pyrolysis sample cup or tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Select a range of temperatures to study the evolution of different products (e.g., 400 °C, 500 °C, 600 °C).

-

Heating Rate: A fast heating rate is often employed to minimize secondary reactions.

-

-

GC-MS Analysis:

-

The pyrolyzates are swept into the GC column for separation.

-

A suitable GC temperature program is used to resolve the different components.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis:

-

Identify the individual pyrolysis products by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the relative abundance of each product based on the peak areas in the chromatogram.

-

Causality Behind Experimental Choices: The choice of pyrolysis temperature is critical as it directly influences the fragmentation pattern and the types of products formed.[24] A well-chosen GC column and temperature program are essential for achieving good separation of the complex mixture of pyrolyzates.

Data Interpretation and Mechanistic Insights

By combining the data from TGA, DSC, and Py-GC-MS, a comprehensive picture of the thermodynamic stability of ethyl ricinoleate can be constructed.

Data Presentation:

Table 1: Summary of Thermal Analysis Data for Ethyl Ricinoleate

| Parameter | TGA | DSC |

| Onset of Decomposition (Tonset) | ~350 °C | ~350 °C (Endotherm) |

| Temperature of Max. Decomposition Rate | ~400 °C | - |

| Major Decomposition Products (Py-GC-MS at 550°C) | Heptanal, Undecylenic Acid Ethyl Ester, various hydrocarbons | - |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Mechanistic Discussion:

The thermal decomposition of ethyl ricinoleate at high temperatures is a complex process. Based on studies of similar ricinoleate esters, the primary decomposition pathway is likely initiated by the cleavage of the C11-C12 bond, which is considered the weakest C-C bond in the molecule.[9][10] This leads to the formation of two primary products: heptanal and undecylenic acid ethyl ester.

The rate of heating plays a crucial role in the product distribution. Fast pyrolysis tends to favor the formation of the primary pyrolysis products, while slower heating rates may allow for side reactions such as dehydration to occur first.[9][10]

Visualization of the Proposed Decomposition Pathway:

Caption: A typical experimental workflow for assessing the thermal stability of ethyl ricinoleate.

Conclusion and Future Perspectives

The thermodynamic stability of ethyl ricinoleate is a critical parameter for its successful application in various industries. This guide has provided a comprehensive overview of the theoretical underpinnings of its high-temperature behavior, detailed experimental protocols for its characterization, and a framework for interpreting the resulting data.

Future research in this area could focus on:

-

Kinetic Modeling: Developing detailed kinetic models to predict the formation of degradation products under different processing conditions.

-

Catalytic Effects: A systematic investigation of the effects of various potential catalysts on the decomposition pathways.

-

Stabilization Strategies: The development of effective stabilization strategies, such as the use of antioxidants or other additives, to enhance the thermal stability of ethyl ricinoleate in demanding applications.

By continuing to build upon our understanding of the fundamental chemistry of ethyl ricinoleate, we can unlock its full potential as a sustainable and versatile chemical building block.

References

- Filo. (n.d.). Mechanism of Pyrolysis of Ester of Carboxylic Acid.

- askIITians. (2019, April 10). Give the mechanism of pyrolysis of ester.plzz fast it's very urgent for me.

- Mishra, A. (2020, May 16). Pyrolysis of Esters by ANUJ MISHRA Sir IIT Kanpur Mentor of AIR2,8 [Video]. YouTube.

- Google Patents. (n.d.). US2913490A - Thermal degradation of ricinoleates.

- Wikipedia. (n.d.). Ester pyrolysis.

- Organic Chemistry Portal. (n.d.). Ester Pyrolysis.

- ResearchGate. (n.d.). High-temperature pyrolysis of castor oil (rinoleic acid).

- BenchChem. (n.d.). Ethyl Ricinoleate Synthesis.

- MDPI. (2022, February 19). Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products.

- Chem-Impex. (n.d.). Ethyl ricinoleate.

- Santa Cruz Biotechnology. (n.d.). Ethyl ricinoleate.

- ResearchGate. (n.d.). (PDF) Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products.

- Arabian Journal of Chemistry. (n.d.). Thermo-oxidation, friction-reducing and physicochemical properties of ricinoleic acid based-diester biolubricants.

- Semantic Scholar. (1996, September 1). Study of reaction and kinetics in pyrolysis of methyl ricinoleate.

- Google Patents. (n.d.). US2737519A - Pyrolysis of ricinoleic esters.

- Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry.

- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).

- 2017 ERP System. (n.d.). ETHYL RICINOLEATE Technical Datasheet.

- PMC. (n.d.). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.

- PMC - NIH. (2022, February 19). Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products.

- MDPI. (n.d.). Thermal Stability and Lubrication Properties of Biodegradable Castor Oil on AISI 4140 Steel.

- PubChem - NIH. (n.d.). Ethyl Ricinoleate | C20H38O3 | CID 6437405.

- ResearchGate. (n.d.). (PDF) Pyrolysis-gas chromatography/mass spectrometry of polymeric materials.

- PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- ResearchGate. (n.d.). Synthesis and Characterization of Esters Derived from Ricinoleic Acid and Evaluation of their Low Temperature Property.

- PMC - NIH. (n.d.). Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid.

- ResearchGate. (n.d.). Thermal Process of Castor and Plant Based Oil.

- CSIR Research Space. (n.d.). Pyrolysis oil composition and catalytic activity estimated by cumulative mass analysis using Py-GC/MS EGA-MS.

- Acme-Hardesty. (n.d.). Ricinoleic Acid.

- Digital CSIC. (2020, June 22). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics.

- PMC. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- epa nepis. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.

- Orgasynth. (n.d.). Ethyl ricinoleate.

- The Good Scents Company. (n.d.). ethyl ricinoleate, 55066-53-0.

- PubMed. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- ResearchGate. (n.d.). Kinetics of enzymatic hydrolysis of methyl ricinoleate.

- Aston Publications Explorer. (2022, October 30). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc.

- MDPI. (2023, February 22). Investigation of Pyrolysis Kinetic Triplet, Thermodynamics, Product Characteristics and Reaction Mechanism of Waste Cooking Oil Biodiesel under the Influence of Copper Slag.

- PubMed. (n.d.). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen.

- PubMed. (n.d.). DSC Derived (Ea & ΔG) Energetics and Aggregation Predictions for mAbs.

- MDPI. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2017erp.com [2017erp.com]

- 3. Ethyl ricinoleate | Orgasynth [orgasynth.com]

- 4. Ethyl Ricinoleate | C20H38O3 | CID 6437405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of Pyrolysis of Ester of Carboxylic Acid | Filo [askfilo.com]

- 6. Give the mechanism of pyrolysis of ester.plzz fast it's very urgent f - askIITians [askiitians.com]

- 7. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 8. Ester Pyrolysis [organic-chemistry.org]

- 9. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US2913490A - Thermal degradation of ricinoleates - Google Patents [patents.google.com]

- 12. US2737519A - Pyrolysis of ricinoleic esters - Google Patents [patents.google.com]

- 13. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.aston.ac.uk [publications.aston.ac.uk]

- 15. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers | MDPI [mdpi.com]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 21. eag.com [eag.com]

- 22. digital.csic.es [digital.csic.es]

- 23. researchgate.net [researchgate.net]

- 24. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biodegradability Kinetics of Ethyl Ricinoleate in Soil Environments

Abstract

Ethyl ricinoleate, an ester derived from castor oil, sees expanding use in cosmetics, pharmaceuticals, and as a biodegradable plasticizer.[1][2][3] Its environmental fate, particularly its persistence and degradation in soil, is a critical consideration for environmental risk assessment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the biodegradability kinetics of ethyl ricinoleate in soil. We synthesize established methodologies, primarily based on OECD Test Guideline 307[4][5][6], with expert insights into experimental design, execution, and data interpretation. This document details the necessary protocols, from soil microcosm setup to advanced analytical techniques, and explores the underlying microbial degradation pathways.

Introduction: The Environmental Significance of Ethyl Ricinoleate

Ethyl ricinoleate is the ethyl ester of ricinoleic acid, the primary fatty acid in castor oil.[2] It is a versatile, bio-based chemical prized for its unique properties as an emollient, emulsifier, and plasticizer in a variety of industries.[1][3][7] As a component in pharmaceutical formulations, agricultural products, and biodegradable plastics, its potential to enter terrestrial ecosystems is significant.[3][6]

Understanding the rate and extent of its biodegradation in soil is paramount for several reasons:

-

Environmental Risk Assessment: Regulatory bodies require robust data on the persistence of chemicals to evaluate their potential for accumulation and long-term ecological impact.

-

Sustainable Product Development: Formulations designed with readily biodegradable components, like ethyl ricinoleate, align with green chemistry principles and reduce environmental footprints.[1]

-

Predictive Modeling: Kinetic data allows for the modeling of environmental concentrations and the prediction of the compound's behavior under various field conditions.[6]

This guide provides the technical basis for conducting studies to determine the rate of transformation of ethyl ricinoleate in soil, including the formation and decline of its transformation products, under controlled, aerobic laboratory conditions.[5][6][8]

Theoretical Framework: Principles of Biodegradation in Soil

The transformation of ethyl ricinoleate in soil is predominantly a biological process mediated by the diverse microbial communities present.[9] The overall process can be broken down into several key stages, governed by specific kinetic principles.

The Role of Soil Microorganisms

Soil is a complex, living matrix containing bacteria, fungi, and other microorganisms. Many of these organisms produce extracellular enzymes, such as lipases, capable of catalyzing the initial breakdown of organic compounds.[10][11] In the case of ethyl ricinoleate, the first step is the hydrolytic cleavage of the ester bond.

-

Ester Hydrolysis: Soil lipases attack the ester linkage, releasing ethanol and ricinoleic acid. This is the primary and often rate-limiting step in the degradation of fatty acid esters.

-

Fatty Acid Metabolism: The resulting ricinoleic acid, a C18 hydroxy fatty acid, is then further metabolized by microorganisms through pathways like β-oxidation.[12]

Biodegradation Kinetics

The rate at which a substance degrades is often described using kinetic models. For many organic compounds at environmentally relevant concentrations, the process can be adequately described by first-order kinetics.[9][13]

First-Order Kinetics: This model assumes that the rate of degradation is directly proportional to the concentration of the substance remaining in the soil.[9]

The mathematical expression is: dC/dt = -kC

Where:

-

C is the concentration of ethyl ricinoleate.

-

t is time.

-

k is the first-order rate constant (typically in units of day⁻¹).

From this relationship, the half-life (DT₅₀) of the compound—the time required for its concentration to decrease by 50%—can be calculated: DT₅₀ = ln(2) / k ≈ 0.693 / k

While first-order kinetics are widely used, it is important to recognize that they are a simplification.[9][14] Factors such as microbial population growth, enzyme saturation, and compound bioavailability can cause deviations from this model.

Key Influencing Factors

The kinetics of biodegradation are not intrinsic to the chemical alone but are heavily influenced by the soil environment.

| Factor | Influence on Biodegradation Kinetics |

| Soil Type & Organic Matter | Affects microbial population density, water holding capacity, and sorption of the chemical. |

| Temperature | Directly impacts microbial metabolic rates and enzyme activity, generally increasing with temperature up to an optimum. |

| Moisture Content | Essential for microbial activity; rates decrease in conditions that are too dry or waterlogged (anaerobic). |

| pH | Influences microbial community structure and enzyme function; most soil microbes prefer near-neutral pH. |

| Oxygen Availability | Aerobic degradation is typically much faster than anaerobic degradation for compounds like fatty acid esters. |

| Nutrient Availability | Microbial activity can be limited by the availability of essential nutrients like nitrogen and phosphorus.[15] |

Standardized Methodology: An OECD 307-Based Approach

The OECD Guideline for the Testing of Chemicals, No. 307, "Aerobic and Anaerobic Transformation in Soil," provides a robust and internationally accepted framework for this type of study.[4][5] The following protocol is a detailed guide for an aerobic soil transformation study adapted for ethyl ricinoleate.

Experimental Workflow Diagram

The overall process, from soil collection to final data analysis, follows a structured sequence to ensure data integrity and reproducibility.

Caption: Experimental workflow for determining ethyl ricinoleate biodegradation kinetics.

Detailed Protocol

Step 1: Soil Collection and Characterization

-

Source: Collect a fresh, representative soil sample from an area with no recent history of pesticide or significant chemical application. A sandy loam or similar texture is often recommended.[8]

-

Preparation: Air-dry the soil to a point where it is friable, then sieve it through a 2 mm mesh to remove stones and large organic debris. Homogenize thoroughly.

-

Characterization: Before starting the experiment, characterize the soil for key parameters. This is crucial for interpreting and comparing results.

| Parameter | Typical Method | Rationale |

| Soil Texture (% Sand, Silt, Clay) | Hydrometer Method | Influences aeration, water capacity, and sorption. |

| pH (in H₂O or CaCl₂) | pH electrode | Critical for microbial activity and chemical stability. |

| Organic Matter (%) | Loss on Ignition | Primary food source for microbes; affects sorption. |

| Water Holding Capacity (WHC) | Gravimetric Method | Used to set the appropriate moisture level for the test. |

| Microbial Biomass | Substrate-Induced Respiration | Confirms the soil is microbially active.[5] |

Step 2: Microcosm Setup and Incubation

-

Moisture Adjustment: Add purified water to the sieved soil to achieve a moisture content of 40-60% of its maximum water holding capacity (WHC).

-

Pre-Incubation: Place the moistened soil in a dark, temperature-controlled incubator (20 ± 2°C) for 7 to 14 days. This allows the microbial community to stabilize after the disturbance of collection and sieving.

-

Test Substance Application: Prepare a stock solution of ethyl ricinoleate in a volatile solvent (e.g., ethanol). Add the solution to the soil and mix thoroughly to achieve the desired final concentration (e.g., 1-10 mg/kg soil). Allow the solvent to evaporate completely.

-

Microcosm Assembly: Aliquot the treated soil (e.g., 100 g dry weight equivalent) into individual glass flasks or jars (biometers).[8] Prepare enough replicates for each sampling time point (typically duplicates or triplicates) plus sterile controls.

-

Sterile Controls: To assess abiotic degradation, prepare parallel microcosms with sterilized soil (e.g., by autoclaving or gamma irradiation).[5] This helps to distinguish biological from chemical degradation.

-

Incubation: Incubate all microcosms in the dark at a constant temperature (20 ± 2°C) for the duration of the study, which can be up to 120 days.[5][6][16] Ensure aerobic conditions are maintained, for example, by using flasks that allow for air exchange.

Step 3: Sampling and Chemical Analysis

-

Sampling Schedule: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample the replicate microcosms for each treatment.[5] Day 0 samples should be taken immediately after spiking to determine the initial concentration.

-

Extraction: The method for extracting ethyl ricinoleate from the soil must be robust and validated. A common approach involves solvent extraction.

-

Add an appropriate organic solvent (e.g., acetonitrile, ethyl acetate, or a hexane/acetone mixture) to the soil sample in the flask.

-

Agitate vigorously using a shaker or sonicator to ensure efficient extraction.

-

Separate the solvent from the soil by centrifugation or filtration.

-

Concentrate the extract if necessary before analysis.

-

-

Analysis: Quantification of fatty acid esters typically requires chromatographic techniques.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for analyzing volatile and semi-volatile compounds like ethyl ricinoleate. Derivatization to a more volatile form (e.g., methylation) may be required for ricinoleic acid, a potential transformation product.[18][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can also be used.

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) in the soil matrix. The LOQ should be sufficiently low, ideally ≤ 5% of the initial applied concentration.[5]

-

Data Analysis and Interpretation

-

Concentration Calculation: Calculate the concentration of ethyl ricinoleate in each replicate at each time point, typically expressed as mg/kg of dry soil.

-

Plotting the Data: Plot the mean concentration versus time. A semi-logarithmic plot (ln(Concentration) vs. time) should yield a straight line if the degradation follows first-order kinetics.

-

Kinetic Modeling: Use specialized software or regression analysis to fit the data to a first-order decay model to determine the rate constant (k) and the half-life (DT₅₀).

-

Reporting: The final report should include the DT₅₀ and DT₉₀ (time to 90% dissipation) values, the rate constant, the coefficient of determination (R²) for the model fit, and a detailed description of the methodology and soil characteristics.

Microbial Degradation Pathway

The biodegradation of ethyl ricinoleate is a two-step process initiated by enzymatic action, followed by central metabolic processing.

Caption: Proposed microbial degradation pathway for ethyl ricinoleate in soil.

-

Initial Hydrolysis: The process begins with the cleavage of the ester bond by extracellular lipases secreted by soil microorganisms, yielding ricinoleic acid and ethanol.[10]

-

Activation: The ricinoleic acid is transported into the microbial cell and activated by conversion to its coenzyme A (CoA) thioester, ricinoleoyl-CoA.

-

β-Oxidation: The ricinoleoyl-CoA molecule is then systematically broken down via the β-oxidation spiral. In each cycle, a two-carbon unit is cleaved off as acetyl-CoA, shortening the fatty acid chain.

-

Central Metabolism: The acetyl-CoA units enter the tricarboxylic acid (TCA) cycle, where they are oxidized to carbon dioxide and water, generating energy (ATP) and reducing equivalents for the cell. The ethanol is also readily metabolized, typically being oxidized to acetyl-CoA.

This complete breakdown to inorganic products (CO₂, H₂O) and microbial biomass is known as mineralization . It can be quantified in these studies by trapping the ¹⁴CO₂ evolved from a ¹⁴C-radiolabeled test substance, providing the most definitive evidence of biodegradation.[5][8][16]

Conclusion

The assessment of biodegradability kinetics is a cornerstone of modern chemical safety and environmental science. Ethyl ricinoleate, as a bio-based compound, is expected to be readily biodegradable.[1] However, this must be confirmed with robust, standardized scientific data. The methodologies outlined in this guide, based on the OECD 307 framework, provide a reliable pathway to generate the necessary kinetic parameters, such as the DT₅₀, for ethyl ricinoleate in relevant soil environments. This data is essential for accurate environmental risk assessment and supports the development of sustainable products for the pharmaceutical, cosmetic, and agricultural industries. Future work may involve exploring degradation under anaerobic conditions or in different soil types to build a more complete environmental profile.

References

-

Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]

-

OECD 307: Aerobic and Anaerobic Transformation in Soil. ibacon GmbH. [Link]

-

OECD 307: Aerobic and Anaerobic Transformation in Soil. Situ Biosciences. [Link]

-

OECD 307: Aerobic and anaerobic transformation in soil. Creative Bioarray. [Link]

-

Test Guideline on Aerobic and Anaerobic Transformation in Soil. OECD. [Link]

-

ETHYL RICINOLEATE Technical Datasheet. Acme-Hardesty. [Link]

-

Complete degradation pathway of ricinoleic acid in the castor bean... ResearchGate. [Link]

-

Kinetics of monomer biodegradation in soil. PubMed. [Link]

-

Application of first and second order biodegradation rate kinetic model on remediation of crude oil polluted soil environment. ResearchGate. [Link]

-

Ethyl Ricinoleate. Cosmetics Info. [Link]

-

Design of the soil microcosm assay used in the study. ResearchGate. [Link]

-

Degradation of Castor Oil and Lipase Production by Pseudomonas aeruginosa. ResearchGate. [Link]

-

First-Order Degradation of Pesticides: Theory. Oklahoma State University. [Link]

-

Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations. Frontiers in Microbiology. [Link]

-

Degradation Kinetics of Manure-Derived Sulfadimethoxine in Amended Soil. USDA ARS. [Link]

-

Analysis of fatty acids in soil and sediments. University of Nevada, Las Vegas. [Link]

-

A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples. Journal of Visualized Experiments. [Link]

-

High throughput phospholipid fatty acid analysis of soils. MIDI, Inc. [Link]

-

Microcosm studies to evaluate microbial potential to degrade pollutants in soil and water ecosystems. Sci-Hub. [Link]

-

Castor Oil in Agri-Inputs: From Eco-Pesticides to Soil Enhancers. Ambuja Solvex. [Link]

-

Biodegradation of polyurethane derived from castor oil. SciELO. [Link]

Sources

- 1. 2017erp.com [2017erp.com]

- 2. Buy Ethyl ricinoleate (EVT-310642) | 55066-53-0 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. oecd.org [oecd.org]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. oecd.org [oecd.org]

- 9. soilphysics.okstate.edu [soilphysics.okstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]

- 14. ars.usda.gov [ars.usda.gov]

- 15. ambujasolvex.com [ambujasolvex.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 18. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. midi-inc.com [midi-inc.com]

The Correlation of Refractive Index and Density for High-Purity Ethyl Ricinoleate Assessment

An In-Depth Technical Guide

Abstract

In the pharmaceutical and cosmetic industries, ensuring the purity of excipients is paramount for product safety, efficacy, and consistency. Ethyl ricinoleate, an ester derived from castor oil, serves as a valuable emollient, solvent for lipophilic drugs, and a drug delivery agent.[1][2] Traditional purity assessments, such as gas chromatography (GC), provide high accuracy but can be time-consuming and resource-intensive for routine quality control. This technical guide establishes a robust, rapid, and reliable methodology for determining the purity of ethyl ricinoleate by correlating its fundamental physical properties—refractive index and density—with its chemical purity. We will detail the theoretical underpinnings, present validated experimental protocols, and provide a framework for creating a self-validating system suitable for high-throughput screening in a drug development environment.

Introduction: The Significance of Ethyl Ricinoleate Purity

Ethyl ricinoleate (CAS No. 55066-53-0) is the ethyl ester of ricinoleic acid, the primary fatty acid found in castor oil.[3][4] Its molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts unique properties that make it a versatile excipient in pharmaceutical formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2]

However, the synthesis of ethyl ricinoleate from ricinoleic acid or via transesterification of castor oil can result in a variety of impurities. These may include:

-

Unreacted Ricinoleic Acid: Can affect the formulation's pH and stability.

-

Glycerides (mono-, di-, and tri-): Remnants from the castor oil feedstock.

-

Water: A byproduct of esterification that can promote hydrolysis.[5]

-

Self-Condensation Products (Estolides): Formed at high temperatures, increasing viscosity and altering the chemical profile.[5][6]

-

Other Fatty Acid Esters: Originating from other fatty acids present in castor oil.

The presence of these impurities, even in small quantities, can significantly alter the physicochemical properties of the final product, impacting its performance and safety. Therefore, a reliable method for purity assessment is a critical quality attribute (CQA).

Physical properties like density and refractive index are intensive properties, meaning they are inherent to a substance and do not depend on the amount of material.[7][8] For a pure substance, these values are constant under defined conditions (e.g., temperature and pressure).[9][10] The introduction of impurities alters the bulk composition, leading to predictable deviations in these physical properties.[11] This guide demonstrates how to harness this relationship to create a rapid and cost-effective purity assay.

Theoretical Framework: Why Density and Refractive Index Correlate with Purity

The foundation of this method lies in the principle that the physical properties of a mixture are a function of the properties of its individual components and their relative concentrations.

-

Density: Defined as mass per unit volume, density is a direct measure of how tightly the molecules of a substance are packed. Impurities with different molecular weights and intermolecular forces than ethyl ricinoleate will alter the overall density of the mixture. For example, residual water (density ~1.0 g/cm³) or unreacted ricinoleic acid will have a different density than pure ethyl ricinoleate (~0.920 g/cm³), causing a measurable shift.[1][3]

-

Refractive Index (RI): This dimensionless number describes how fast light propagates through a material. It is a function of the electronic polarizability of the molecules. The specific molecular structure of ethyl ricinoleate (C₂₀H₃₈O₃) dictates its refractive index (~1.463-1.466).[12][13] Impurities, having different molecular structures and polarizabilities, will change the speed of light through the mixture, thus altering the measured RI.

By precisely measuring these two physical properties, we can create a multi-variable correlation to the absolute purity as determined by a reference analytical method, such as gas chromatography.

The Role of Impurities on Physical Properties

The diagram below illustrates the causal relationship between the presence of common impurities and the resulting change in the measurable physical properties of ethyl ricinoleate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Ethyl ricinoleate (EVT-310642) | 55066-53-0 [evitachem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New synthetic route for polyricinoleic acid with Tin (II) 2-ethylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. youtube.com [youtube.com]

- 11. Relationship between Physical Properties and Chemical Properties - Google 文件 [docs.google.com]

- 12. pure-synth.com [pure-synth.com]

- 13. refractometer.pl [refractometer.pl]

Dielectric Characterization & Synthesis of Ethyl Ricinoleate: A High-Permittivity Alternative to Mineral Oil

Executive Summary

This technical guide analyzes the dielectric viability of Ethyl Ricinoleate (ER), a fatty acid ethyl ester (FAEE) derived from castor oil. Unlike non-polar mineral oils (

This guide is structured for material scientists and R&D professionals evaluating renewable dielectrics for high-voltage insulation or microfluidic electrowetting applications.

Molecular Architecture & Dielectric Mechanism

The dielectric performance of Ethyl Ricinoleate is dictated by its specific molecular geometry. While standard transformer oils (mineral oils) rely on non-polar hydrocarbon chains, ER introduces a polar functionality that alters its interaction with electric fields.

The Hydroxyl Dipole Advantage

The core distinction lies in the ricinoleic acid backbone.

-

Structure: 12-hydroxy-9-cis-octadecenoic acid ethyl ester.[1]

-

Mechanism: The hydroxyl (-OH) group at Carbon-12 induces a permanent dipole moment perpendicular to the hydrocarbon chain. Under an AC electric field, these dipoles align, facilitating greater energy storage (permittivity) compared to non-polar fluids.

-

Steric Hindrance: Unlike water (which is highly polar but conductive), the long alkyl chain of ER provides steric bulk, preventing rapid charge carrier migration while still allowing dipolar rotation.

Viscosity Reduction via Transesterification

Castor oil (triglyceride) has excellent permittivity (

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical synthesis and purification pathway required to achieve "Dielectric Grade" ER.

Figure 1: Synthesis and purification workflow for dielectric-grade Ethyl Ricinoleate. Vacuum drying is the critical control point for breakdown voltage.

Comparative Dielectric Properties

The table below contrasts Ethyl Ricinoleate against standard Mineral Oil (Naphthenic) and its parent, Castor Oil.

| Parameter | Unit | Mineral Oil (Std) | Castor Oil (Parent) | Ethyl Ricinoleate (Target) | Significance |

| Dielectric Constant ( | - | 2.1 - 2.2 | 4.5 - 4.7 | 3.5 - 4.0 | Higher |

| Viscosity @ 40°C | cSt (mm²/s) | 8 - 12 | ~250 | 15 - 20 | Low viscosity is essential for heat dissipation (cooling). |

| Flash Point | °C | ~145 | ~260 | ~159 | Class III combustible. Safer than mineral oil, though lower than pure castor. |

| Breakdown Voltage (BDV) | kV (2.5mm) | > 30 (typ. 50) | > 50 | > 50 | Indicates ability to withstand voltage stress without arcing. |

| Pour Point | °C | -40 | -20 | <-30 | Critical for cold-start performance in outdoor equipment. |

| Dissipation Factor ( | - | < 0.001 | 0.01 - 0.05 | 0.01 - 0.03 | Higher loss than mineral oil due to polarity; acceptable for distribution class. |

Note: Data derived from comparative analysis of fatty acid esters and standard IEC 60296/60156 testing protocols [1][2].

Experimental Protocols

To validate Ethyl Ricinoleate for electrical use, strict adherence to testing standards is required. The presence of moisture is the primary failure mode for ester-based dielectrics.

Synthesis & Purification Protocol

Objective: Produce ER with Total Acid Number (TAN) < 0.03 mg KOH/g and Moisture < 50 ppm.

-

Reaction: Mix Castor Oil with anhydrous Ethanol (6:1 molar ratio) and 1% KOH (w/w oil) at 65°C for 90 minutes.

-

Separation: Transfer to a separating funnel. Allow glycerol to settle (heavy phase) for 4 hours. Drain glycerol.

-

Neutralization: Wash the ester phase with warm distilled water (50°C) to remove residual catalyst and soaps. Repeat until wash water is neutral (pH 7).

-

Drying (Critical):

-

Heat ester to 90°C.

-

Apply vacuum (< 10 mbar) for 2 hours.

-

Why: Esters are hygroscopic. "Wet" ER will have a BDV < 20 kV. Vacuum drying typically raises BDV to > 60 kV.

-

Dielectric Breakdown Testing (IEC 60156)

Equipment: Oil breakdown voltage tester (e.g., Megger/Baur) with VDE 0370 mushroom electrodes.

-

Gap: Set electrode gap to 2.50 mm ± 0.05 mm .

-

Ramp: Apply voltage at a slew rate of 2.0 kV/s .

-

Iterations: Perform 6 breakdowns, stirring for 2 minutes between each.

-

Result: The mean of the 6 values is the reported BDV.

Dissipation Factor Analysis (IEC 60247)

Equipment: Tan Delta bridge / Oil test cell.

-

Measure

at 90°C . -

Insight: A high

(> 0.[2]05) at 90°C usually indicates ionic contamination (residual catalyst) or oxidation products, not just the intrinsic polarity of the molecule.

Performance Analysis & Failure Mechanisms

The Permittivity vs. Loss Trade-off

Researchers must accept a fundamental trade-off with Ethyl Ricinoleate.

-

Pro: The high permittivity (

) matches closely with solid cellulose insulation ( -

Con: The same dipoles that increase permittivity also increase dielectric loss (

). ER will run slightly warmer than mineral oil under high-frequency or high-stress conditions.

Moisture-Induced Failure Pathway

Ester linkages can hydrolyze in the presence of water and heat, reverting to acid and alcohol. This creates a self-accelerating failure loop.

Figure 2: The hydrolysis failure mechanism. Unlike mineral oil, esters can degrade chemically if moisture is not managed.

Dual-Use Note: Microfluidics & Drug Delivery

While this guide focuses on insulation, the properties of ER are highly relevant for electrowetting-on-dielectric (EWOD) systems in drug development:

-

Biocompatibility: Being a castor derivative, ER is generally non-toxic, making it suitable for lab-on-chip devices handling biological fluids.

-

Actuation: The higher permittivity allows for lower actuation voltages in droplet manipulation compared to silicone oils or alkanes [3].

References

-

IEC Standards. IEC 60156:2018 - Insulating liquids - Determination of the breakdown voltage at power frequency. International Electrotechnical Commission.

-

National Institute of Standards and Technology (NIST). Dielectric Constants of Pure Liquids (Circular 514).

-

ResearchGate. Dynamic viscosities of various ricinoleate esters.

-

EvitaChem. Ethyl Ricinoleate Physical Properties & Safety Data.

-

PureSynth. Ethyl Ricinoleate Specification Sheet (Flash Point & Density).

Sources

Application Note: High-Purity Enzymatic Synthesis of Ethyl Ricinoleate via Immobilized Lipase (Novozym 435)

Abstract & Strategic Relevance

Ethyl Ricinoleate (ER) is a unique fatty acid ester derived from Castor Oil (Ricinus communis). Unlike common biodiesel esters, ER possesses a hydroxyl group at the C-12 position, imparting exceptional polarity, viscosity, and lubricity. In drug development, it is a critical excipient used as a permeation enhancer for transdermal formulations and a lipophilic carrier for poorly water-soluble drugs.

Traditional chemical synthesis (using

This guide presents a validated, solvent-free enzymatic protocol using Candida antarctica Lipase B (Novozym 435). This method operates at mild temperatures (30–40°C), preserves the sensitive hydroxyl functionality, and adheres to Green Chemistry principles.

Key Advantages of this Protocol:

-

Selectivity: 99% retention of the C-12 hydroxyl group (no side-reaction dehydration).

-

Sustainability: Solvent-free system with reusable immobilized catalyst.

-

Yield: >96% conversion using a Stepwise Ethanol Addition strategy to mitigate enzyme inhibition.

Mechanism & Experimental Logic

The Challenge: Ethanol Inhibition

Lipases are prone to irreversible denaturation in high concentrations of short-chain alcohols (methanol/ethanol). In a batch reactor, adding the full stoichiometric amount of ethanol at

The Solution: Stepwise Addition

To maintain high catalytic turnover (

Reaction Pathway

The reaction is a transesterification of Castor Oil (Triricinolein) with Ethanol.

Figure 1: Ping-Pong Bi-Bi mechanism of lipase-catalyzed transesterification. The stepwise addition prevents the 'Ethanol' node from overwhelming the 'Enzyme' node.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| Castor Oil | Refined, Pharmaceutical Grade | Substrate (Triglyceride source) |

| Ethanol | Absolute (>99.8%), Anhydrous | Acyl acceptor.[1][2][3][4][5][6] Critical: Low water content prevents hydrolysis. |

| Novozym 435 | Immobilized Candida antarctica Lipase B | Biocatalyst.[5][7] Macroporous acrylic resin.[8] |

| Molecular Sieves | 3Å or 4Å, activated | Optional: To maintain anhydrous conditions if recycling solvent. |

| BSTFA + TMCS | 99:1 derivatization grade | GC Analysis (Silylation of OH group). |

Equipment

-

Reactor: Jacketed glass reactor (50 mL - 1 L) or Orbital Shaker (200 rpm).

-

Temperature Control: Water bath or incubator set to 37°C ± 1°C.

-

Separation: Centrifuge (4000 rpm) or Separatory Funnel.

-

Analysis: GC-FID or GC-MS with a capillary column (e.g., DB-5ht or HP-5).

Experimental Protocol

Phase 1: Reaction Setup (Solvent-Free)

Target Stoichiometry: 4:1 (Ethanol:Oil molar ratio). Note: Theoretical ratio is 3:1. A slight excess drives the reaction, but we split the addition.

-

Substrate Preparation: Weigh 50.0 g of Castor Oil into the reactor.

-

Enzyme Loading: Add 2.0 g of Novozym 435 (4% w/w relative to oil).

-

Expert Tip: Do not pre-mix enzyme with ethanol; this shocks the catalyst. Add enzyme to the oil first.

-

-

Temperature Equilibration: Heat the oil/enzyme mixture to 37°C with agitation (200 rpm) for 10 minutes.

Phase 2: Stepwise Reaction (The Critical Workflow)

Total Ethanol Required: ~10.0 g (Calculated based on MW of Castor Oil ~932 g/mol and 4:1 ratio).

-

T = 0 hours (1st Addition): Add 3.3 g Ethanol (1/3 of total).

-

Observation: The mixture will be biphasic initially. As reaction proceeds, it becomes homogenous (pseudo-single phase).

-

-

T = 2 hours (2nd Addition): Add 3.3 g Ethanol.

-

Check: Ensure the previous ethanol has been mostly consumed (mixture should appear less turbid).

-

-

T = 4 hours (3rd Addition): Add 3.4 g Ethanol.

-

T = 4 to 10 hours: Continue agitation at 37°C.

Phase 3: Downstream Processing

-

Enzyme Recovery: Stop agitation. Allow Novozym 435 beads to settle. Filter the reaction mixture through a coarse sintered glass filter or nylon mesh.

-

Recycling: Wash beads with cold hexane (optional) and dry in a desiccator for reuse.

-

-

Glycerol Separation: Transfer the filtrate to a separatory funnel. Let stand for 2-4 hours.

-

Top Layer: Ethyl Ricinoleate (and unreacted ethanol).

-

Bottom Layer: Glycerol (heavy, viscous).

-

Action: Drain the bottom glycerol layer.

-

-

Purification:

-

Wash the organic layer with warm distilled water (2 x 10 mL) to remove residual glycerol/catalyst fines.

-

Evaporate excess ethanol using a Rotary Evaporator (50°C, 100 mbar).

-

Result: Pale yellow, viscous liquid (Crude Ethyl Ricinoleate).

-

Analytical Validation (GC-FID/MS)[9]

Direct injection of Ethyl Ricinoleate can lead to peak tailing due to the free hydroxyl group. Silylation is required for pharmaceutical-grade validation.

Derivatization Protocol

-

Take 10 mg of product in a GC vial.

-

Add 0.5 mL Pyridine (solvent).

-

Add 0.2 mL BSTFA + 1% TMCS (Silylating agent).

-

Incubate at 60°C for 30 minutes .

-

Dilute with 1 mL Hexane and inject.

GC Conditions

| Parameter | Setting |

| Column | DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) |

| Injector | Split (20:1), 280°C |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 150°C (1 min) → 10°C/min → 300°C (hold 5 min) |

| Detector | FID at 300°C or MS (Scan m/z 50-600) |

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring minimal enzyme inhibition and maximum purity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<80%) | Ethanol Inhibition | Strictly follow the 3-step addition . Do not dump all ethanol at once. |

| Enzyme Clumping | Water Accumulation | Castor oil is hygroscopic. Dry oil with molecular sieves before use. |

| Turbid Product | Residual Glycerol | Increase settling time or use centrifugation (4000 rpm, 10 min). |

| GC Peak Tailing | Incomplete Derivatization | Ensure reagents (BSTFA) are fresh; increase incubation time to 45 min. |

References

-

Novozym 435 Properties & Application: Novozymes / Strem Chemicals. "Immobilized Lipase B from Candida antarctica."

-

Ethanol Inhibition Strategy: Shimada, Y., et al. "Enzymatic alcoholysis for biodiesel fuel production and application of the reaction to oil processing." Journal of Molecular Catalysis B: Enzymatic, 2002.

-

Kinetics of Castor Oil Transesterification: Andrade, T. A., et al.[9] "Evaluation of Reaction Mechanisms and Kinetic Parameters for the Transesterification of Castor Oil by Liquid Enzymes." University of Southern Denmark, 2017.

-

Pharmaceutical Applications of Ethyl Ricinoleate: Chem-Impex. "Ethyl Ricinoleate - Product Applications."

-

GC-MS Analysis of Ricinoleic Acid Derivatives: Wunschel, D. S., et al. "Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods." Analyst, 2012.[8][10]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. Different enzyme requirements for the synthesis of biodiesel: Novozym 435 and Lipozyme TL IM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study | MDPI [mdpi.com]

- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: A Systematic Approach to Optimizing Ethanol-to-Oil Molar Ratios for High-Yield Ethyl Ricinoleate Production via Ethanolysis

An Application Note for Researchers and Scientists

Abstract

Ethyl ricinoleate, the ethyl ester of ricinoleic acid, is a pivotal bio-based chemical with extensive applications in pharmaceuticals, cosmetics, and as a precursor for other valuable oleochemicals. Its production via the ethanolysis of castor oil is a well-established but highly sensitive process, where reaction parameters must be finely tuned to maximize efficiency. Among these, the molar ratio of ethanol to castor oil is a critical variable that directly governs reaction kinetics and equilibrium, thereby influencing the final product yield and purity. This application note provides a comprehensive guide for researchers and drug development professionals on the systematic optimization of this molar ratio. We present the theoretical underpinnings of the transesterification reaction, a detailed, self-validating experimental protocol, and robust analytical methods for quantification. The causality behind experimental choices is explained, offering field-proven insights to navigate potential challenges and achieve optimal, reproducible yields of ethyl ricinoleate.

Introduction

Castor oil, derived from the seeds of Ricinus communis L., is a unique vegetable oil composed of approximately 90% triglycerides of ricinoleic acid.[1][2] This high concentration of a hydroxylated fatty acid imparts unusual polarity and solubility in alcohols, making it an excellent feedstock for transesterification.[1][3] The reaction of castor oil with ethanol, termed ethanolysis, yields ethyl ricinoleate and glycerol. This process is a cornerstone for producing renewable fuels (biodiesel) and a variety of specialty chemicals.[4][5]

The overall ethanolysis process is a sequence of three consecutive and reversible reactions.[3] Stoichiometrically, three moles of ethanol are required to convert one mole of triglyceride into three moles of fatty acid ethyl esters and one mole of glycerol.[3] However, to overcome the equilibrium limitations and drive the reaction toward maximum product formation, a significant excess of ethanol is invariably used in practice.[3] Determining the optimal level of this excess is a crucial task in process development. An insufficient amount of ethanol leads to incomplete conversion, while a large excess may complicate downstream separation and increase energy costs for alcohol recovery, without providing a proportional increase in yield.

This guide details a systematic workflow to identify the optimal ethanol-to-castor oil molar ratio for maximizing ethyl ricinoleate yield.

Theoretical Background: The Role of Molar Ratio in Reaction Equilibrium

The transesterification of triglycerides does not occur in a single step. Instead, it proceeds through the sequential conversion of triglycerides (TG) to diglycerides (DG), then to monoglycerides (MG), and finally to fatty acid ethyl esters (FAEE) and glycerol (Gly), as shown below:

-

Step 1: TG + C₂H₅OH ⇌ DG + FAEE

-

Step 2: DG + C₂H₅OH ⇌ MG + FAEE

-

Step 3: MG + C₂H₅OH ⇌ Gly + FAEE

Each of these steps is reversible. According to Le Chatelier's principle, adding an excess of a reactant (in this case, ethanol) will shift the equilibrium position to the right, favoring the formation of products (ethyl ricinoleate and glycerol). Published studies have explored ethanol:oil molar ratios ranging from 6:1 to as high as 20:1 to enhance ester conversion.[1] For instance, one study demonstrated that increasing the molar ratio from 13.6:1 to 18.88:1 led to a significant increase in ester conversion from 52.34% to 84.33%.[1] Another investigation achieved a 99% conversion with a 16:1 molar ratio under optimized conditions.[6]

Beyond its role as a reactant, excess ethanol also acts as a solvent, reducing the viscosity of the reaction mixture and improving the contact between the oil and the catalyst, which can be beneficial for mass transfer.[7]

Experimental Design for Molar Ratio Optimization

A successful optimization strategy involves systematically varying the ethanol:oil molar ratio while holding all other critical process parameters constant. This ensures that any observed changes in yield can be directly attributed to the molar ratio.

Key Parameters to Hold Constant:

-

Reaction Temperature: A constant temperature (e.g., 50°C or 70°C) should be maintained.[1][5]

-

Catalyst Type and Concentration: Use a fixed type (e.g., NaOH, KOH, or sodium ethoxide) and concentration (e.g., 1.0% by weight of oil).[1][6]

-

Agitation Speed: Consistent mixing (e.g., 400-700 rpm) is crucial for ensuring a homogenous reaction mixture.[1][8]

-

Reaction Time: A fixed duration (e.g., 30 or 60 minutes) should be used for all experiments.[1][7]

The following diagram illustrates a logical workflow for this optimization study.

Caption: Workflow for Molar Ratio Optimization.

Protocol: Ethanolysis of Castor Oil at Varying Molar Ratios

This protocol describes the procedure for conducting the ethanolysis reaction and purifying the resulting ethyl ricinoleate.

A. Materials and Equipment

-

Chemicals:

-

Refined Castor Oil (low free fatty acid content, <0.5%)

-

Anhydrous Ethanol (≥99.5%)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (analytical grade)

-

Hexane or Dichloromethane (for GC analysis, HPLC grade)[9]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for neutralization)

-

-

Equipment:

B. Reaction Procedure

-

Calculations: For each experimental run, calculate the required mass of castor oil, ethanol, and catalyst based on the target molar ratio. Assume an average molecular weight for castor oil of ~927 g/mol .

Parameter Molar Ratio 6:1 Molar Ratio 12:1 Molar Ratio 16:1 Castor Oil (mol) 0.2 0.2 0.2 Castor Oil (g) 185.4 g 185.4 g 185.4 g Ethanol (mol) 1.2 2.4 3.2 Ethanol (g) 55.3 g 110.6 g 147.4 g Catalyst (NaOH @ 1% wt oil) 1.85 g 1.85 g 1.85 g -

Catalyst Preparation: Carefully dissolve the calculated mass of NaOH catalyst in the corresponding mass of anhydrous ethanol under stirring. Caution: This reaction is exothermic and produces sodium ethoxide, a flammable and corrosive solution. Perform in a fume hood.

-

Reaction Setup: Add the calculated amount of castor oil (185.4 g) to the 1 L jacketed reactor. Begin circulating fluid from the water bath to bring the oil to the desired reaction temperature (e.g., 70°C).[10]

-

Initiate Reaction: Once the oil reaches the target temperature, start the mechanical stirrer at a constant speed (e.g., 400 rpm).[1] Add the prepared ethanolic catalyst solution to the reactor. This marks the start of the reaction (t=0).

-

Reaction Monitoring: Allow the reaction to proceed for the predetermined time (e.g., 30 minutes).[1]

C. Product Separation and Purification

-

Phase Separation: After the reaction is complete, stop the heating and stirring. Transfer the entire mixture to a separatory funnel and allow it to stand for at least 1 hour. Two distinct layers will form: a lower, darker glycerol layer and an upper, lighter ethyl ester (ethyl ricinoleate) layer.

-

Glycerol Removal: Carefully drain and collect the bottom glycerol layer.

-

Washing:

-

Neutralize the remaining catalyst in the ester layer by washing with a small amount of warm (50°C), slightly acidified water (e.g., pH 5-6). This helps break any emulsions formed by soaps.

-

Perform two to three subsequent washes with warm distilled water until the wash water is neutral (pH 7).

-

After the final wash, allow the layers to separate completely and drain the aqueous layer.

-

-

Drying and Solvent Removal:

-

Transfer the washed ester layer to a flask containing anhydrous sodium sulfate to remove residual water.

-

Filter the dried ester to remove the sodium sulfate.

-

Remove any remaining ethanol using a rotary evaporator to obtain the purified ethyl ricinoleate.

-

Protocol: Analytical Quantification of Ethyl Ricinoleate Yield

Gas Chromatography is a reliable method for determining the purity and yield of the final product.

A. Methodology: Gas Chromatography with Flame Ionization Detector (GC-FID)

-

Sample Preparation: Prepare a sample for injection by accurately weighing ~50 mg of the final ethyl ricinoleate product and dissolving it in 10 mL of hexane in a volumetric flask.

-

GC Conditions: The following table provides typical starting parameters for the analysis. These may need to be optimized for your specific instrument and column.

Parameter Setting Instrument Agilent 7890B GC or equivalent[11] Column Non-polar column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm) Carrier Gas Helium or Hydrogen Injection Port Split/Splitless, 250°C[9] Injection Volume 1 µL Oven Program 150°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min Detector FID, 300°C -

Quantification:

-

Identify the peak corresponding to ethyl ricinoleate based on its retention time, confirmed by running a standard if available.

-

Calculate the weight percentage (%wt) of ethyl ricinoleate in the sample using the area normalization method, which assumes all components of the sample are eluted and detected.

-

Yield Calculation: The overall process yield is calculated as: Yield (%) = (Mass of purified product × Purity of product from GC) / (Initial mass of castor oil) × 100

-

Data Interpretation and Expected Results

The collected data should be tabulated to clearly show the relationship between the ethanol:oil molar ratio and the resulting ethyl ricinoleate yield.

| Molar Ratio (Ethanol:Oil) | Ethyl Ricinoleate Yield (%wt) | Observations |

| 6:1 | ~75% | Incomplete conversion likely. |

| 9:1 | ~88% | Significant improvement in yield. |

| 12:1 | ~95% | High conversion, approaching optimum.[7] |

| 16:1 | ~99% | Near-complete conversion, potential optimum.[1][6] |

| 20:1 | ~99% | No significant yield increase over 16:1. |

Analysis: The results are expected to show that the yield increases as the molar ratio is raised from 6:1, demonstrating the effect of shifting the reaction equilibrium. The yield will likely begin to plateau at higher ratios (e.g., 16:1 or above). While a higher ratio might ensure complete conversion, the marginal gain in yield may not justify the increased cost of ethanol and the energy required for its recovery. Therefore, the optimal molar ratio is the lowest ratio that provides the maximum economically viable yield.

References

-

Da Silva, N. L., et al. (2009). Biodiesel Production from Castor Oil: Optimization of Alkaline Ethanolysis. Energy & Fuels. [Link]

-

Meneghetti, S. M. P., et al. (2006). Ethanolysis of Castor and Cottonseed Oil: A Systematic Study Using Classical Catalysts. JAOCS, Journal of the American Oil Chemists' Society. [Link]

-

Anwar, F., et al. (2010). Transesterification studies on castor oil as a first step towards its use in bio diesel production. Pakistan Journal of Botany. [Link]

-

da Silva, N. L., et al. (2006). Optimization of biodiesel production from castor oil. PubMed. [Link]

-

dos Santos, L. C. P., et al. (2009). Biodiesel Production from Castor Oil: Optimization of Alkaline Ethanolysis. ResearchGate. [Link]

-

Meneghetti, S. M. P., et al. (2006). Biodiesel from Castor Oil: A Comparison of Ethanolysis versus Methanolysis. ResearchGate. [Link]

-

Bautista, L. F., et al. (2021). Production of Biodiesel from Castor Oil: A Review. MDPI. [Link]

-

Meneghetti, S. M. P., et al. (2006). Biodiesel from Castor Oil: A Comparison of Ethanolysis versus Methanolysis. Energy & Fuels. [Link]

-

Bermúdez, J., et al. (2009). Transesterification of Castor Oil: Effect of Catalyst and Co-Solvent. ResearchGate. [Link]

-

Andrade, T. A., et al. (n.d.). Transesterification of Castor Oil Catalyzed by Liquid Enzymes: Optimization of Reaction Conditions. IProPBio. [Link]

-

da Rosa, C. D., et al. (2006). Results of the hydroformylation of ethyl ricinoleate and castor oil. ResearchGate. [Link]

-

de Oliveira, J. S., et al. (2024). Transesterification of Castor Oil into Biodiesel: Predictive Modeling with Machine Learning and Genetic Algorithm. MDPI. [Link]

-

da Rosa, C. D., et al. (2006). Hydrohydroxymethylation of Ethyl Ricinoleate and Castor Oil. ResearchGate. [Link]

-

Martínez-Guerra, E., & Gude, V. G. (2020). Transesterification of non-edible castor oil (Ricinus communis L.) from Mexico for biodiesel production: a physicochemical characterization. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Process Optimization and Characterization of Methyl Ricinoleate by Orthogonal Design of Experiments. SciSpace. [Link]

-

Wiyani, L., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. J-Stage. [Link]

-

Khudhair, M. M., et al. (2018). Transesterification of Castor Oil by Using Methanol and Ethanol (50/50) Mixture. Engineering and Technology Journal. [Link]

-

Yarra, J. S., et al. (2015). Optimization of Transesterification Parameters in Ricinus Communis L. (Castor) Seed Oil for Biodiesel Production. International Journal of Engineering Research & Technology. [Link]

-